Exceptional C2 Regioselectivity (98:1) in Suzuki-Miyaura Cross-Coupling with Tripalladium Clusters
Using a C3-symmetric tripalladium cluster catalyst (1, 0.5 mol%), the Suzuki-Miyaura cross-coupling (SMCC) of 2,4-dibromopyridine with phenylboronic acids or pinacol esters proceeds with exceptional selectivity for the C2 position, achieving a C2:C4 product ratio of up to 98:1 [1]. In stark contrast, the standard homogeneous catalyst Pd(OAc)2 under ligand-free conditions provides significantly lower C2 selectivity [1]. This high selectivity is maintained across Sonogashira, Negishi, and Kumada coupling reactions [1].
| Evidence Dimension | Regioselectivity (C2:C4 product ratio) in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | C2:C4 up to 98:1 |
| Comparator Or Baseline | Pd(OAc)2 under ligand-free conditions (lower C2 selectivity) |
| Quantified Difference | Quantitatively superior C2-selectivity (98:1 vs. unspecified lower selectivity) |
| Conditions | SMCC with 0.5 mol% C3-symmetric tripalladium cluster (1) vs. Pd(OAc)2; phenylboronic acid/pinacol esters |
Why This Matters
This near-quantitative selectivity ensures a pure, single-isomer intermediate, eliminating the need for difficult chromatographic separations and maximizing synthetic yield in the first step of a sequence.
- [1] He, Z., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895-1904. View Source
